3-[4-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
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Overview
Description
3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the benzoic acid moiety: This step involves the coupling of the pyrazole intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(3-Chloro-4-hydroxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid
- 3-[4-[(3-Chloro-4-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid
Uniqueness
3-[4-[(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl]benzoic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of chloro, hydroxy, and methoxy groups provides a distinct chemical profile compared to similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-[(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-10-14(6-11-7-15(20)17(23)16(8-11)27-2)18(24)22(21-10)13-5-3-4-12(9-13)19(25)26/h3-9,23H,1-2H3,(H,25,26)/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQJWWJVZGUTMI-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Cl)O)OC)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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